(E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
Description
(E)-4-(3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 119568-10-4) is a substituted cinnamic acid derivative featuring a benzoic acid moiety, an α,β-unsaturated ketone (propenone) bridge in the E-configuration, and a 2,4-dimethoxyphenyl substituent. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The E-configuration is critical for biological activity, as it influences molecular geometry and interaction with target proteins .
Properties
IUPAC Name |
4-[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-22-14-8-9-15(17(11-14)23-2)16(19)10-5-12-3-6-13(7-4-12)18(20)21/h3-11H,1-2H3,(H,20,21)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJJBQEAOMRNO-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 4-[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
| InChI Key | OLYUYUJVNSXGGP-WEVVVXLNSA-N |
Synthesis Methods
The synthesis of this compound typically involves:
- Aldol Condensation : The reaction of 2,4-dimethoxybenzaldehyde with acetophenone under basic conditions to form an intermediate chalcone.
- Oxidation : The chalcone is oxidized using agents like potassium permanganate to yield the final benzoic acid derivative.
The biological activity of this compound is primarily attributed to its enone moiety, which can act as a Michael acceptor. This allows it to interact with nucleophiles such as thiols in proteins, potentially modulating enzyme activity and signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various biological systems .
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested on HeLa and U87 cell lines with varying concentrations leading to significant cell death at higher doses .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| HeLa | 150 | 48 hours |
| U87 | 120 | 48 hours |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate efficacy against certain strains, suggesting potential applications in antimicrobial therapies .
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the antioxidant and anti-inflammatory activities of various benzoic acid derivatives, including this compound. The results indicated a notable reduction in inflammatory markers in treated cells compared to controls .
Study 2: Cytotoxicity Assessment
In another investigation focused on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of α,β-unsaturated ketone-linked benzoic acids. Key structural analogs include:
Key Observations :
- Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization of the propenone bridge compared to nitro () or chlorine () substituents. This may reduce electrophilicity, impacting reactivity in Michael addition or nucleophilic substitution reactions .
- Steric Effects : Bulky 2,4-dimethoxy substituents may hinder crystallization or intermolecular interactions compared to smaller groups (e.g., methoxy ester in ).
- Hydrogen Bonding: The benzoic acid group enables hydrogen bonding, similar to enaminone analogs (), but the dimethoxy groups reduce hydrogen-bond donor capacity compared to caffeic acid’s phenolic -OH groups .
Physicochemical Properties
- Melting Point: High melting points (>300°C) are common in enaminone-based analogs () due to strong hydrogen bonding. The target compound’s melting point is unreported but expected to be lower than nitro-substituted analogs due to reduced polarity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-4-(3-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid, and how can reaction conditions be optimized?
- The synthesis typically involves a Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 4-carboxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key considerations include:
- Temperature control : Maintaining 50–60°C to avoid side reactions like over-oxidation or isomerization .
- Catalyst selection : Use of mild bases (e.g., pyrrolidine) to enhance regioselectivity and minimize hydrolysis of the methoxy groups .
- Purification : Column chromatography with a hexane/ethyl acetate gradient (7:3 ratio) ensures separation of the (E)-isomer from potential (Z)-byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- 1H/13C NMR : Assign peaks for the α,β-unsaturated ketone (δ ~7.8–8.2 ppm for vinyl protons) and carboxylic acid (δ ~12.5 ppm, broad) .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%) and molecular ion [M-H]⁻ at m/z 327.1 .
- X-ray crystallography : Resolves the (E)-configuration of the propenyl group and planar alignment of the benzoic acid moiety .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dimethoxy substituents influence the compound’s reactivity in nucleophilic addition or cyclization reactions?
- The methoxy groups act as electron-donating substituents, activating the phenyl ring for electrophilic substitution at the 5-position. Computational studies (DFT/B3LYP) show:
- Charge distribution : Negative charge density at the carbonyl oxygen (C=O) increases susceptibility to nucleophilic attack (e.g., Grignard reagents) .
- Steric effects : The 2-methoxy group hinders π-π stacking in solid-state interactions, affecting crystallization behavior .
Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor or anti-inflammatory agent?
- In vitro assays :
- Kinase inhibition : Screen against JAK2 or MAPK using fluorescence polarization assays (IC50 determination) .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing IC50 values to celecoxib as a reference .
- ADME profiling : Use Caco-2 cell monolayers to assess intestinal permeability and metabolic stability in liver microsomes .
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?
- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify rotamers or conformational flexibility in the propenyl chain .
- 2D NOESY : Detect through-space interactions between the methoxy protons and benzoic acid aromatic protons to confirm spatial proximity .
Methodological Guidance for Data Interpretation
- Handling conflicting solubility data : If discrepancies arise in DMSO solubility, use a standardized protocol (e.g., shake-flask method at 25°C) and validate with UV-Vis spectroscopy .
- Crystallization challenges : Optimize solvent mixtures (e.g., DMF/water) to overcome poor crystal growth due to the compound’s polar carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
